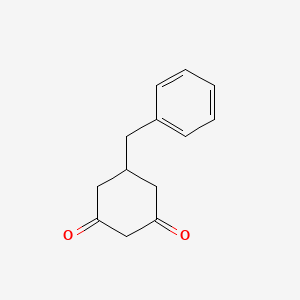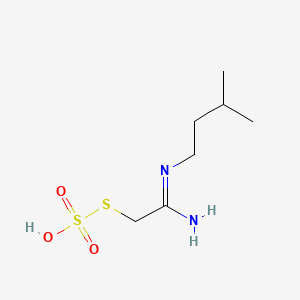
S-((N-Isopentylamidino)methyl) hydrogen thiosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-((N-Isopentylamidino)methyl) hydrogen thiosulfate: is an organosulfur compound that features a thiosulfinate functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-((N-Isopentylamidino)methyl) hydrogen thiosulfate typically involves the reaction of methanethiol with N-isopentylamidino and hydrogen thiosulfate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: S-((N-Isopentylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiosulfinate functional group, which imparts unique reactivity to the compound .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides .
科学的研究の応用
Chemistry: In chemistry, S-((N-Isopentylamidino)methyl) hydrogen thiosulfate is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for the preparation of complex molecules .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiparasitic properties. It has shown activity against certain bacterial and parasitic strains, making it a candidate for further investigation in drug development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, sodium thiosulfate, a related compound, is used in the treatment of cyanide poisoning and as an adjunct in cancer therapy .
Industry: In the industrial sector, this compound is used in processes such as metal extraction and as a stabilizing agent in various formulations .
作用機序
The mechanism of action of S-((N-Isopentylamidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and proteins. The thiosulfinate group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Thiosulfinates: Compounds with the general structure R-S(O)-S-R, such as allicin from garlic.
Thiosulfonates: Compounds with the structure R-SO2-S-R.
Sulfinyl Sulfones: Compounds with the structure R-S(O)-SO2-R.
Uniqueness: S-((N-Isopentylamidino)methyl) hydrogen thiosulfate is unique due to its specific functional groups and reactivity. Compared to other thiosulfinates, it has distinct properties that make it suitable for specialized applications in various fields .
特性
CAS番号 |
40283-51-0 |
|---|---|
分子式 |
C7H16N2O3S2 |
分子量 |
240.3 g/mol |
IUPAC名 |
1-[(1-amino-2-sulfosulfanylethylidene)amino]-3-methylbutane |
InChI |
InChI=1S/C7H16N2O3S2/c1-6(2)3-4-9-7(8)5-13-14(10,11)12/h6H,3-5H2,1-2H3,(H2,8,9)(H,10,11,12) |
InChIキー |
JSSDFKSULXLETE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN=C(CSS(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
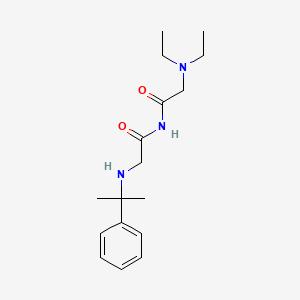

![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)
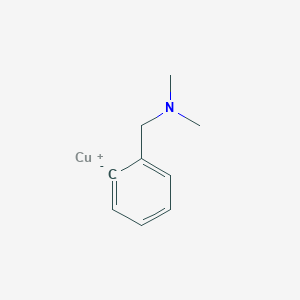
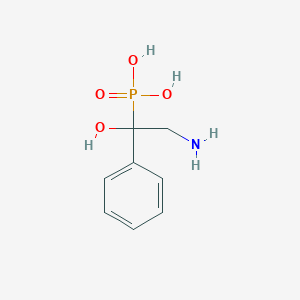
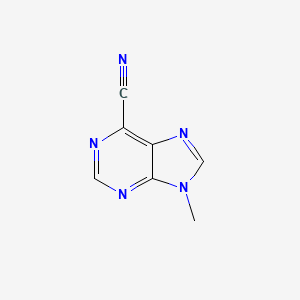
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)


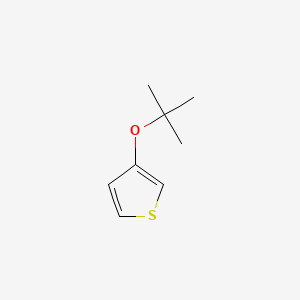
![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
